2-(4-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
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Description
“2-(4-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide” is a chemical compound that has attracted attention due to its potential applications in pharmacology. It is part of a series of compounds synthesized from 4-chloro/trifluoromethyl benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, hydrazine hydrate, and aryl isocyanate .
Synthesis Analysis
The compound was synthesized from 4-chloro/trifluoromethyl benzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, hydrazine hydrate, and aryl isocyanate by multi-step reactions . The structures of the target compounds were elucidated by IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular formula of the compound is C13H13ClN2O2. It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The compound is part of a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds were tested for in vitro antifungal activities against Botrytis cinerea and Rhizoctonia cerealis .Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide” are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating signal transduction pathways .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(8-16-18-9)7-15-13(17)6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGDWCQJLATOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide |
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